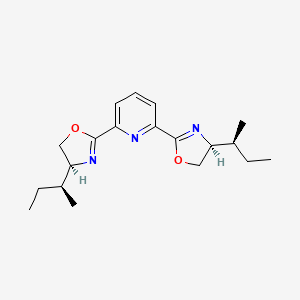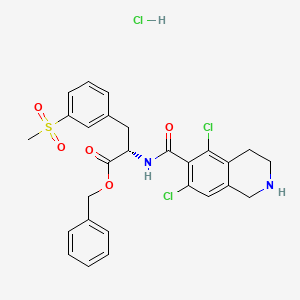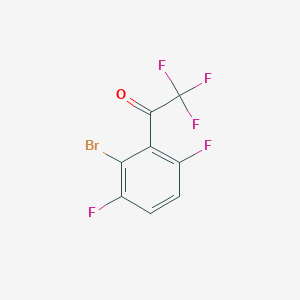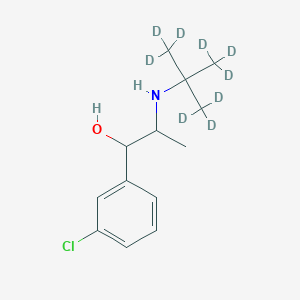
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane is a heterocyclic organic compound with the molecular formula C₅H₃F₈I. It is characterized by the presence of both iodine and fluorine atoms, making it a unique compound in the field of organofluorine chemistry. This compound is primarily used for research purposes and has various applications in scientific studies .
Métodos De Preparación
The synthesis of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane typically involves the iodination of a fluorinated pentane derivative. One common method includes the reaction of a fluorinated pentane with iodine in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding fluorinated alcohols or reduction to form fluorinated hydrocarbons.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to the formation of stable complexes with various biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve halogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane can be compared with other similar compounds, such as:
1-Iodopentane: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
4-Iodo-1,1,1,2,2-pentafluorobutane: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.
4-Iodophenol: Contains a hydroxyl group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity compared to other iodinated compounds .
Propiedades
IUPAC Name |
1,1,1,2,2,5,5,5-octafluoro-4-iodopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLCHUYCGAPWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F8I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672904 |
Source


|
| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209623-58-4 |
Source


|
| Record name | 1,1,1,2,2,5,5,5-Octafluoro-4-iodopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
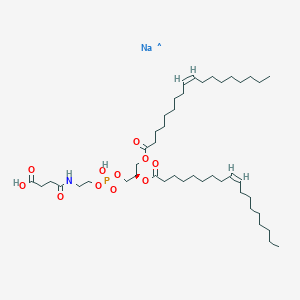
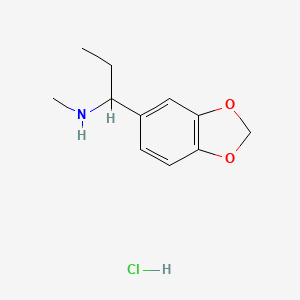
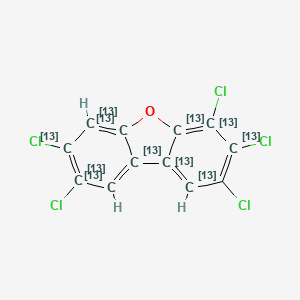
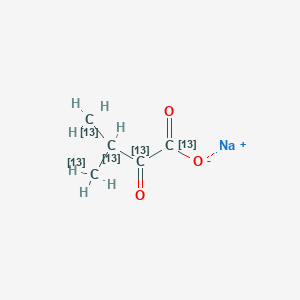
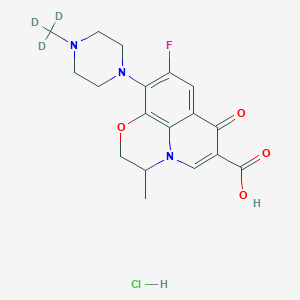

![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
